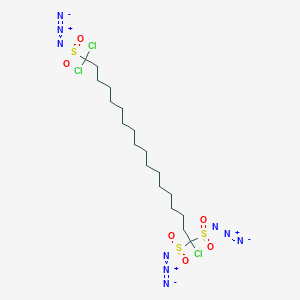![molecular formula C14H18ClNO3 B14366351 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide CAS No. 90257-34-4](/img/structure/B14366351.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide is an organic compound with a complex structure that includes a chloro, ethoxy, and methoxymethyl group attached to a phenyl ring, and a but-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the phenyl ring with the desired substituents (chloro, ethoxy, and methoxymethyl groups).
Formation of the But-2-enamide Moiety: This involves the reaction of the substituted phenyl ring with but-2-enamide under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-Chloro-4-ethoxyphenyl]but-2-enamide: Lacks the methoxymethyl group.
N-[3-Chloro-5-(methoxymethyl)phenyl]but-2-enamide: Lacks the ethoxy group.
N-[4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide: Lacks the chloro group.
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
90257-34-4 |
|---|---|
Formule moléculaire |
C14H18ClNO3 |
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C14H18ClNO3/c1-4-6-13(17)16-11-7-10(9-18-3)14(19-5-2)12(15)8-11/h4,6-8H,5,9H2,1-3H3,(H,16,17) |
Clé InChI |
ZYEQWLOBWKIONK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)NC(=O)C=CC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



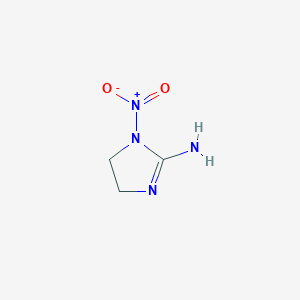

![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)

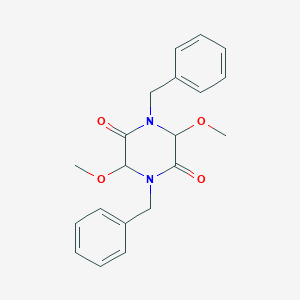
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
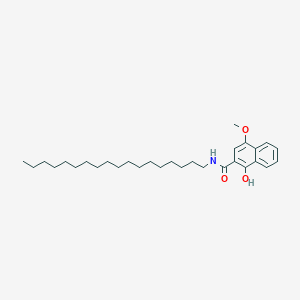
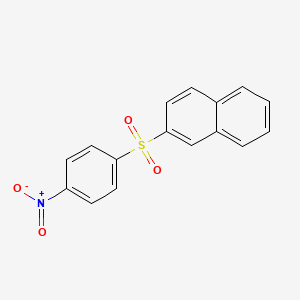
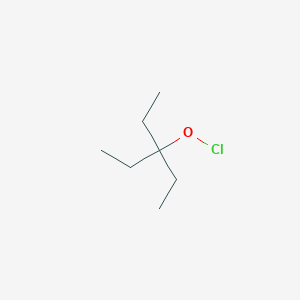
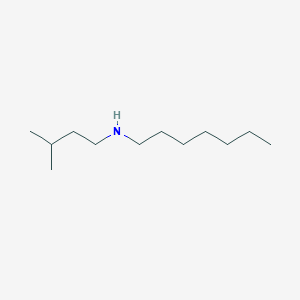
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
